

# Investigating the Antidepressant Properties of Chloracizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Chloracizine |           |
| Cat. No.:            | B1668631     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Chloracizine**, a phenothiazine derivative, was the first original tricyclic antidepressant developed in the Soviet Union in the late 1950s. While initially investigated for its coronary vasodilating and antiarrhythmic properties, its antidepressant effects were subsequently observed in clinical practice. This technical guide provides a comprehensive overview of the available scientific information on the antidepressant properties of **Chloracizine**. Due to the historical context of its development, publicly available quantitative data on its pharmacological profile and clinical efficacy are limited. This document summarizes the existing qualitative information and highlights the gaps in current knowledge to guide future research endeavors.

### Introduction

Chloracizine (10-(diethylaminopropionyl)-2-chlorophenothiazine) is a tricyclic compound synthesized in the late 1950s by S.V. Zhuravlev and A.N. Gritsenko at the Institute of Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences.[1][2][3] Initial pharmacological studies by Yu.I. Vikhlyaev and N.V. Kaverina established that Chloracizine lacked the neuroleptic activity typical of many phenothiazines but possessed significant cardiovascular effects, including coronary vasodilation and antiarrhythmic actions.[3][4] Its introduction into clinical practice for cardiovascular disorders revealed its beneficial effects on depressive symptoms, leading to its recognition as the first Soviet-developed tricyclic antidepressant.[3][5]



# **Pharmacological Profile**

Detailed quantitative data on the binding affinities and functional inhibition of monoamine transporters and receptors by **Chloracizine** are not readily available in the public domain. However, based on its classification as a tricyclic antidepressant and its observed clinical effects, its mechanism of action is presumed to involve the modulation of monoaminergic neurotransmission.

### **Monoamine Transporter Inhibition**

As a tricyclic antidepressant, **Chloracizine** is hypothesized to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), and possibly dopamine (DA), by binding to their respective transporters (SERT, NET, and DAT). This inhibition would lead to increased synaptic concentrations of these neurotransmitters, which is a key mechanism underlying the therapeutic effects of this class of drugs.

Table 1: Postulated Monoamine Transporter Inhibition Profile of Chloracizine

| Transporter                      | Binding Affinity (Ki) | Functional Inhibition (IC50) |
|----------------------------------|-----------------------|------------------------------|
| Serotonin Transporter (SERT)     | Data not available    | Data not available           |
| Norepinephrine Transporter (NET) | Data not available    | Data not available           |
| Dopamine Transporter (DAT)       | Data not available    | Data not available           |

### **Monoamine Oxidase Inhibition**

The potential for **Chloracizine** to inhibit monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters, has not been documented in available literature.

Table 2: Postulated Monoamine Oxidase Inhibition Profile of Chloracizine

| Enzyme | Inhibition Constant (Ki) |
|--------|--------------------------|
| MAO-A  | Data not available       |
| МАО-В  | Data not available       |



### **Preclinical Data**

Specific preclinical studies evaluating the antidepressant-like effects of **Chloracizine** using standard animal models such as the Forced Swim Test or Tail Suspension Test are not described in the accessible literature. A patent for a related compound, Ftoracizin, suggests it is 10-15 times more active than **Chloracizine** as an antidepressant, providing an indirect measure of relative potency.[6]

Table 3: Preclinical Antidepressant Activity of Chloracizine

| Experimental Model   | Key Findings       |
|----------------------|--------------------|
| Forced Swim Test     | Data not available |
| Tail Suspension Test | Data not available |

### **Clinical Data**

Clinical experience with **Chloracizine** for depression was documented in the 1960s in the Soviet Union. It was reported to be effective in depressive states, particularly those with anergic and adynamic features.

# **Efficacy**

No randomized, placebo-controlled clinical trials with standardized depression rating scales (e.g., Hamilton Depression Rating Scale [HAM-D] or Montgomery-Åsberg Depression Rating Scale [MADRS]) are available for **Chloracizine**. Clinical observations from the 1960s indicated a favorable effect in patients with depression at a dosage of 60-90 mg per day for a duration of two to twelve weeks.[2]

Table 4: Clinical Efficacy of **Chloracizine** in Depression

| Study Design  | Population                      | Intervention                  | Outcome<br>Measures     | Results                   |
|---------------|---------------------------------|-------------------------------|-------------------------|---------------------------|
| Observational | Patients with depressive states | Chloracizine 60-<br>90 mg/day | Clinical<br>improvement | Favorable effect reported |



## **Safety and Tolerability**

Side effects associated with **Chloracizine** treatment have been qualitatively described.

Table 5: Reported Side Effects of Chloracizine

| System Organ Class | Adverse Events                  |
|--------------------|---------------------------------|
| Neurological       | Dizziness, Paresthesia, Anxiety |
| Gastrointestinal   | Dry mouth, Loss of appetite     |

In some cases, the severity of these side effects necessitated the discontinuation of the treatment.[2]

# **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies of **Chloracizine** are not available in the reviewed literature. The following represents a generalized protocol for a key preclinical assay used to evaluate antidepressant properties.

# Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

#### Materials:

- Cylindrical container (e.g., 40 cm high, 20 cm in diameter)
- Water at 23-25°C
- Test compound (Chloracizine) and vehicle
- Stopwatch or automated tracking system

#### Procedure:



- Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test (e.g., 30-60 minutes).
- Fill the cylinder with water to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).
- Gently place the animal into the water.
- Record the total duration of immobility during a specified period of the test (e.g., the last 4
  minutes of a 6-minute test). Immobility is defined as the cessation of struggling and
  remaining floating motionless, making only those movements necessary to keep its head
  above water.
- At the end of the test, remove the animal, dry it, and return it to its home cage.

#### Data Analysis:

Compare the mean immobility time between the vehicle-treated group and the Chloracizine-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

### **Visualizations**

## **Postulated Mechanism of Action**

The following diagram illustrates the general mechanism of action proposed for tricyclic antidepressants, which is the likely, though unconfirmed, mechanism for **Chloracizine**.

Caption: Postulated mechanism of **Chloracizine** as a tricyclic antidepressant.

# **Experimental Workflow for Antidepressant Screening**

The following diagram outlines a typical workflow for the preclinical screening of a potential antidepressant compound.





Click to download full resolution via product page

Caption: Generalized workflow for preclinical antidepressant drug discovery.

### **Conclusion and Future Directions**

**Chloracizine** holds a significant place in the history of psychopharmacology as the first indigenously developed tricyclic antidepressant in the Soviet Union. While historical clinical observations suggest its efficacy in treating depression, a substantial gap exists in the modern scientific understanding of its pharmacological properties. To fully characterize **Chloracizine** as a potential therapeutic agent and to understand its place within the landscape of



antidepressant medications, further research is imperative. Future investigations should focus on:

- Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional inhibition constants (IC50) of **Chloracizine** for monoamine transporters (SERT, NET, DAT) and key neurotransmitter receptors.
- Enzymatic Inhibition Assays: Assessing the inhibitory potential of Chloracizine against MAO-A and MAO-B.
- Preclinical Behavioral Studies: Evaluating the antidepressant-like efficacy of Chloracizine in validated animal models of depression, such as the Forced Swim Test and Tail Suspension Test.
- Modern Clinical Trials: If preclinical data are promising, conducting well-controlled clinical trials with standardized outcome measures to rigorously evaluate the efficacy, safety, and tolerability of **Chloracizine** in patients with major depressive disorder.
- Mechanism of Action Studies: Investigating the downstream signaling pathways modulated by **Chloracizine** to elucidate its molecular mechanism of antidepressant action.

A thorough, modern investigation of **Chloracizine** could not only provide a more complete understanding of this historical compound but also potentially offer new insights into the structure-activity relationships of phenothiazine-based antidepressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Опыт клинического применения хлорацизина Тынянова Казанский медицинский журнал [kazanmedjournal.ru]
- 2. mediasphera.ru [mediasphera.ru]
- 3. mediasphera.ru [mediasphera.ru]



- 4. researchgate.net [researchgate.net]
- 5. Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII PMC [pmc.ncbi.nlm.nih.gov]
- 6. Орто- или пери-конденсированные с карбоциклической системой, например фенотиазин, хлорпромазин, пироксикам A61K 31/5415 MПК [patents.su]
- To cite this document: BenchChem. [Investigating the Antidepressant Properties of Chloracizine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668631#investigating-the-antidepressant-properties-of-chloracizine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com